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Compound of Interest

Compound Name: Methyl 2-methoxy-2-phenylacetate

CAS No.: 3558-61-0

Cat. No.: B1605618

Get Quote

Structural Analysis, Synthetic Pathways, and Applications in Asymmetric Synthesis

Executive Summary
Methyl 2-methoxy-2-phenylacetate (CAS: 3558-61-0 for racemate; 26164-26-1 for S-

enantiomer) represents a critical scaffold in the synthesis of semi-synthetic penicillins,

cephalosporins, and chiral resolving agents. As an

-functionalized phenylacetate, it serves as a model substrate for studying enantioselective
transformations and lipophilic modification of mandelic acid derivatives.

This guide provides a rigorous technical breakdown of its nomenclature, synthesis, and

analytical characterization, designed for application scientists and process chemists.

Part 1: Structural Analysis & Nomenclature
IUPAC Derivation
The systematic naming of this compound follows the 2013 IUPAC recommendations,

prioritizing the ester functional group over the benzene ring and ether linkage.
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Principal Functional Group: Ester (suffix -oate).[1]

Parent Structure: The two-carbon chain containing the carbonyl is acetate (or ethanoate).

Numbering: The carbonyl carbon is C1. The

-carbon is C2.

Substituents:

Phenyl group attached at C2.[2]

Methoxy group (

) attached at C2.

Methyl group attached to the ester oxygen.

Full Systematic Name: Methyl 2-methoxy-2-phenylacetate.[2][3][4][5] Alternative Name:

Methyl

-methoxyphenylacetate.[2]

Stereochemical Assignment (CIP Rules)
The biological activity of phenylacetate derivatives often depends on their stereochemistry. The

C2 position is a chiral center.[6] We assign configuration using the Cahn-Ingold-Prelog (CIP)

priority rules.[7]

Priority Ranking:

: Oxygen (Atomic Number 8) has the highest priority.

: The carbonyl carbon is bonded to (O, O, O) [treating the double bond as two C-O bonds].

(Phenyl): The aromatic carbon is bonded to (C, C, H). Oxygen (Group 2) beats Carbon
(Group 3).

: Lowest priority.

Configuration Logic:
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S-Enantiomer: When H is directed away from the viewer, the sequence

traces a counter-clockwise path.

R-Enantiomer: The sequence traces a clockwise path.

Chiral Center (C2)

1. -OCH3
(Oxygen, Z=8)

2. -COOCH3
(C bonded to O,O,O)

3. -Phenyl
(C bonded to C,C,H)

4. -H
(Hydrogen, Z=1)

Click to download full resolution via product page

Figure 1: CIP Priority assignment for the chiral center of methyl 2-methoxy-2-phenylacetate.

Part 2: Synthetic Routes & Process Chemistry
Route Selection: O-Methylation of Mandelates
The most robust route for generating high-purity methyl 2-methoxy-2-phenylacetate is the

Williamson ether synthesis applied to methyl mandelate. This approach avoids the

racemization risks associated with acid-catalyzed esterification of pre-methylated acids.

Reaction Scheme:

Protocol: Silver(I) Oxide Mediated Methylation
This protocol is preferred for maintaining enantiomeric excess (ee) if starting from chiral methyl

mandelate, as it operates under mild, neutral conditions compared to NaH-mediated methods.

Materials:

(S)-Methyl Mandelate (1.0 eq)

Iodomethane (MeI) (5.0 eq) – Warning: Alkylating agent, neurotoxin.

Silver(I) Oxide (
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) (1.5 eq)

Acetonitrile (

) or DMF (Anhydrous)

Step-by-Step Methodology:

Dissolution: Dissolve 10 mmol of (S)-methyl mandelate in 20 mL of anhydrous acetonitrile in

a foil-wrapped round-bottom flask (silver salts are light-sensitive).

Addition: Add

(15 mmol) in one portion. The suspension will turn dark grey/black.

Alkylation: Add Iodomethane (50 mmol) dropwise via syringe.

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC

(Hexane:EtOAc 4:1). The product is less polar than the starting alcohol.

Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with

ethyl acetate.

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash

column chromatography (Silica gel, 10% EtOAc in Hexanes) to yield the product as a clear

oil.

Process Logic:

Excess MeI: Drives the equilibrium forward as the reaction generates solid AgI precipitate.

Silver Oxide: Acts as a mild base to capture the proton from the hydroxyl group without

inducing elimination or racemization at the

-position.
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Methyl Mandelate
(Chiral or Racemic)

Intermediate:
Silver Alkoxide Complex

 Activation

Reagents:
MeI, Ag2O

Solvent: ACN

Product:
Methyl 2-methoxy-2-phenylacetate SN2 Attack

Byproduct:
AgI (Precipitate)

Click to download full resolution via product page

Figure 2: Reaction pathway for the mild methylation of methyl mandelate.

Part 3: Analytical Characterization
To validate the synthesis, the following analytical data points are standard.

Nuclear Magnetic Resonance (NMR)
The molecule has distinct diagnostic peaks. The lack of an -OH stretch in IR and the

appearance of the methoxy singlet in NMR confirms the transformation.
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Nucleus
Shift (

)
Multiplicity Integration Assignment

7.30–7.50 Multiplet 5H
Aromatic Phenyl

Protons

4.78 Singlet 1H
-Methine (

)

3.72 Singlet 3H
Ester Methyl (

)

3.41 Singlet 3H
Ether Methyl (

)

171.5 - - Carbonyl Carbon

82.5 - - -Carbon (Chiral

center)

Chiral HPLC Method
For drug development applications, determining Enantiomeric Excess (ee) is critical.

Column: Chiralcel OD-H or AD-H (Polysaccharide based).

Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

Flow Rate: 0.5 – 1.0 mL/min.

Detection: UV @ 254 nm.

Separation: The (S)-enantiomer typically elutes differently than the (R)-enantiomer due to

interaction with the chiral stationary phase.

Part 4: Utility in Drug Development
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Chiral Resolution Agent
Methyl 2-methoxy-2-phenylacetate is a derivative of O-methylmandelic acid. The acid form is

widely used as a Chiral Resolving Agent (CRA).

Mechanism: The acid reacts with racemic amines to form diastereomeric salts.

Utility of the Ester: The ester described here is often the precursor or the protected form

used in synthesis. It can be hydrolyzed (LiOH/THF) to yield the acid for resolution processes.

Mosher's Acid Analog
While Mosher's acid (

-methoxy-

-trifluoromethylphenylacetic acid) is the gold standard for determining absolute configuration
via NMR,

-methoxyphenylacetic acid derivatives serve a similar, albeit less potent, role. They induce
magnetic non-equivalence in reacting alcohols or amines, allowing assignment of
stereochemistry based on

values in NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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